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Compound of Interest

Compound Name:
1-p-Tolyl-cyclohexanecarbonyl

chloride

CAS No.: 676348-46-2

Cat. No.: B3183139

Get Quote

Scaffold Utility in the Synthesis of 4-
Methylphencyclidine (p-TCP)
Executive Summary
1-p-Tolyl-cyclohexanecarbonyl chloride (CAS: 676348-46-2) is a specialized electrophilic

reagent used primarily as a structural scaffold in the synthesis of arylcyclohexylamines,

specifically the dissociative anesthetic 4-Methylphencyclidine (also known as p-TCP or 4-Me-

PCP). Unlike the more common nitrile-based precursors (e.g., PCC) used in illicit phencyclidine

(PCP) manufacturing, this acid chloride derivative offers an alternative synthetic pathway via

amide reduction. This guide details the chemical mechanism of the reagent, the

pharmacological mechanism of action (MoA) of the resulting bioactive compound, and the

requisite experimental protocols for research applications.

Part 1: Chemical Identity & Structural Properties[1]
The reagent acts as a "masked" pharmacophore, providing the lipophilic cyclohexyl-tolyl core

required for high-affinity binding to the N-methyl-D-aspartate (NMDA) receptor.
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Property Specification

Chemical Name
1-(4-Methylphenyl)cyclohexane-1-carbonyl

chloride

Common Abbreviation 1-p-Tolyl-CHCC

Target Analyte 4-Methylphencyclidine (p-TCP)

Molecular Formula C₁₄H₁₇ClO

Molecular Weight 236.74 g/mol

Physical State Viscous liquid or low-melting solid (hygroscopic)

Reactivity Class Acyl Halide (High susceptibility to hydrolysis)

Part 2: Mechanism of Chemical Reactivity (Synthesis)
The "mechanism of action" for the reagent itself is Nucleophilic Acyl Substitution. It serves as

an electrophilic acylating agent that reacts with secondary amines (specifically piperidine) to

form a stable amide intermediate. This amide is subsequently reduced to the final active amine.

Reaction Pathway[1][2]
Acylation (Amide Formation): The nitrogen lone pair of piperidine attacks the carbonyl carbon

of the acid chloride. The chloride ion is displaced, forming 1-(4-

methylphenyl)cyclohexylcarbonylpiperidine.

Reduction (Pharmacophore Activation): The carbonyl group of the amide is reduced (typically

using Lithium Aluminum Hydride, LiAlH₄) to a methylene bridge, yielding the tertiary amine 1-

(1-(4-methylphenyl)cyclohexyl)piperidine (p-TCP).
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Step 1: Acylation

Step 2: Reduction
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Figure 1: Synthetic transformation from acid chloride precursor to bioactive p-TCP via amide

reduction.

Part 3: Biological Mechanism of Action (Pharmacology)
[5]
Once synthesized, the derivative p-TCP exhibits a potent biological mechanism distinct from

the precursor. It acts as a non-competitive antagonist at the NMDA receptor and a reuptake

inhibitor of monoamines.

1. NMDA Receptor Antagonism
p-TCP binds to the PCP site located within the ion channel pore of the NMDA receptor

(GluN1/GluN2 subunits).

Mechanism: Open-channel block. The receptor must be activated (channel open) for the

drug to bind.

Effect: Prevents Ca²⁺ influx, disrupting excitatory glutamatergic transmission. This leads to

"dissociative" anesthesia and synaptic disconnection.
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Potency: p-TCP is reported to be more potent than phencyclidine (PCP) itself, with higher

affinity for the PCP binding site (

values typically <50 nM).

2. Monoamine Reuptake Inhibition
Like its parent compound, p-TCP inhibits the dopamine transporter (DAT) and norepinephrine

transporter (NET).

Effect: Increases extracellular dopamine levels, contributing to psychostimulant effects and

potential neurotoxicity.
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Figure 2: Biological blockade of the NMDA receptor ion channel by p-TCP.
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Part 4: Experimental Protocols
WARNING: The following protocols involve hazardous chemicals and produce a potent

psychotropic substance. All work must be conducted in a licensed facility under a fume hood.

Protocol A: Synthesis of the Amide Intermediate
Preparation: Dissolve 1.0 eq of 1-p-Tolyl-cyclohexanecarbonyl chloride in anhydrous

Dichloromethane (DCM).

Addition: Cool solution to 0°C. Dropwise add 1.1 eq of Piperidine mixed with 1.2 eq of

Triethylamine (as an acid scavenger).

Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2 hours.

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amines)

and then saturated NaHCO₃. Dry over MgSO₄ and concentrate in vacuo.

Result: 1-(p-tolyl)cyclohexanecarbonyl piperidine (Solid/Oil).

Protocol B: Reduction to p-TCP
Setup: Suspend 2.0 eq of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran

(THF) under Argon atmosphere.

Addition: Dissolve the amide from Protocol A in anhydrous THF and add dropwise to the

LiAlH₄ suspension. Caution: Exothermic.

Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carbonyl.

Quench: Cool to 0°C. Carefully quench using the Fieser method (Water, 15% NaOH, Water).

Isolation: Filter the aluminum salts. Acidify the filtrate with HCl gas or conc. HCl/Ether to

precipitate the p-TCP Hydrochloride salt.

Part 5: Safety & Toxicology
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Hazard Description Mitigation

Corrosivity

The acid chloride hydrolyzes to

HCl and carboxylic acid on

contact with moisture/tissue.

Causes severe burns.[3]

Use silver-shield gloves, face

shield, and handle only in dry

atmosphere.

Acute Toxicity

The final product (p-TCP) is a

potent dissociative anesthetic.

Active doses may be sub-

milligram.[4] Risk of mania,

anesthesia, and psychosis.

Handle final product as a high-

potency API. Use distinct

containment for synthesis vs.

analysis.

Incompatibility
Reacts violently with water,

alcohols, and strong oxidizers.

Store under inert gas

(Argon/Nitrogen) in a

desiccator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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